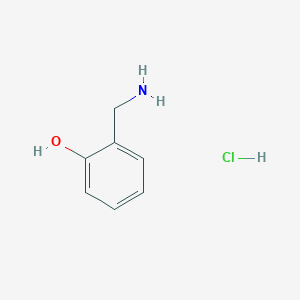

2-(Aminomethyl)phenol hydrochloride

Description

General Overview and Significance within Phenolic Amines

2-(Aminomethyl)phenol (B125469) hydrochloride is an aromatic organic compound with the chemical formula C₇H₁₀ClNO. Structurally, it consists of a phenol (B47542) ring substituted at the ortho- (position 2) with an aminomethyl group (-CH₂NH₂). The compound is typically available as its hydrochloride salt, which enhances its stability and solubility in aqueous solutions and polar solvents.

As a member of the phenolic amines class, 2-(aminomethyl)phenol hydrochloride holds particular significance due to its bifunctional nature. The presence of both a phenolic hydroxyl (-OH) group and a primary amine (-NH₂) group on the same molecule makes it a highly versatile and reactive intermediate in organic synthesis. The ortho-positioning of these two groups can lead to intramolecular hydrogen bonding, which influences the compound's reactivity and physical properties compared to its meta- and para-isomers. Phenolic amines, in general, are widely distributed in nature and are crucial in various biological processes and industrial applications, ranging from pharmaceuticals to materials science. mdpi.comnih.govslideshare.net

The free base form, 2-(aminomethyl)phenol, is also known by the common names 2-hydroxybenzylamine or 2-HOBA. scbt.comtcichemicals.com Its structure allows for a range of chemical transformations, including reactions at the amine (e.g., acylation, alkylation) and the phenol (e.g., electrophilic aromatic substitution), making it a valuable building block for more complex molecules.

Table 1: Physicochemical Properties of 2-(Aminomethyl)phenol and its Hydrochloride Salt

| Property | 2-(Aminomethyl)phenol | This compound |

|---|---|---|

| CAS Number | 932-30-9 sigmaaldrich.comsigmaaldrich.com | 61626-91-3 |

| Molecular Formula | C₇H₉NO sigmaaldrich.comsigmaaldrich.com | C₇H₁₀ClNO |

| Molecular Weight | 123.15 g/mol sigmaaldrich.comsigmaaldrich.com | 159.61 g/mol |

| Appearance | Solid sigmaaldrich.com | White to off-white powder |

| Hydrogen Bond Donor Count | 2 echemi.com | 3 |

| Hydrogen Bond Acceptor Count | 2 echemi.com | 2 |

| Rotatable Bond Count | 1 echemi.com | 1 |

Historical Context of Research on Phenol Derivatives and Aminomethylation

The study of phenol and its derivatives has been a cornerstone of organic chemistry for over a century. rsc.org Their rich reactivity and prevalence in natural products have driven extensive research into methods for their functionalization. rsc.orgrsc.org One of the most fundamental reactions for introducing an aminomethyl group onto a phenol is the Mannich reaction.

First reported by Carl Mannich in 1917, the Mannich reaction is a three-component condensation involving an active hydrogen compound (like phenol), an aldehyde (commonly formaldehyde), and a primary or secondary amine. thermofisher.comwikipedia.org This reaction produces a β-amino carbonyl compound, known as a Mannich base. wikipedia.org In the case of phenols, this reaction provides a direct pathway to aminomethylated phenols. researchgate.netslideshare.net

Historically, the aminomethylation of phenols was often carried out at elevated temperatures. However, research has shown that highly reactive phenols can undergo the Mannich reaction even at room temperature. The reaction mechanism begins with the formation of an iminium ion from the amine and formaldehyde (B43269), which then acts as an electrophile and attacks the electron-rich phenol ring, typically at the ortho or para position due to the directing effect of the hydroxyl group. wikipedia.org This classic reaction has been instrumental in the synthesis of numerous compounds and remains a key tool for creating C-C bonds and introducing amino functionalities.

Current Research Landscape and Emerging Areas for this compound

Contemporary research continues to find new and significant applications for 2-(aminomethyl)phenol and its derivatives. A major focus of recent studies has been on the biological activity of its free base form, 2-hydroxybenzylamine (2-HOBA). Research has identified 2-HOBA as a potent scavenger of reactive dicarbonyl species, such as isolevuglandins (IsoLGs) and malondialdehyde (MDA), which are byproducts of lipid peroxidation and are implicated in oxidative stress. nih.govnih.govmedchemexpress.com

Key research findings include:

Atherosclerosis Research: Studies in mouse models of familial hypercholesterolemia have shown that 2-HOBA can reduce atherosclerosis by scavenging reactive dicarbonyls. nih.govnih.gov This action helps to decrease the modification of lipoproteins (LDL and HDL), reduce inflammation, and promote features of more stable atherosclerotic plaques, all without altering plasma cholesterol levels. nih.govbiorxiv.org

Metabolic-Associated Steatotic Liver Disease (MASLD): Research suggests that by reducing dicarbonyl electrophile stress, 2-HOBA may be a promising therapeutic strategy for managing MASLD, the progression of which is linked to oxidative stress and inflammation. mdpi.comresearchgate.net

Cardiovascular and Inflammatory Conditions: Due to its antioxidant and radical-scavenging properties, 2-HOBA is being investigated for its potential role in research on inflammation and various cardiovascular diseases, including atrial fibrillation and arrhythmias. medchemexpress.comambeed.com

Beyond its biological applications, the synthesis of aminomethylated phenols remains an active area of chemical research. Scientists are developing new, more efficient, and selective methods for the ortho-aminomethylation of phenols. Recent advances include the use of various catalysts to facilitate this transformation under mild conditions.

Table 2: Examples of Modern Catalytic Systems for Ortho-Aminomethylation of Phenols

| Catalyst System | Description | Reference |

|---|---|---|

| Copper(II)-Catalyzed | A method for the ortho-selective functionalization of free phenols with aminomethyltrifluoroborates, providing access to ortho-aminomethyl-substituted phenols under mild conditions. nih.govacs.org | nih.gov, acs.org |

| Vanadium-Catalyzed | A strategy for the direct and highly selective ortho-aminomethylation of phenols with aniline (B41778) derivatives via a cross-dehydrogenative coupling. researchgate.net | researchgate.net |

| Iodine-Catalyzed | A transition-metal-free approach for the ortho-aminomethylation of phenols in an aqueous medium, which is notable for its environmental friendliness. rsc.orgmdpi.com | rsc.org, mdpi.com |

| Brønsted Acid-Catalyzed | An ortho-selective aminomethylation of free phenols using N,O-acetals under mild conditions. mdpi.com | mdpi.com |

Interdisciplinary Relevance: Chemistry, Biology, Materials Science, and Beyond

The unique properties of this compound and its parent compound make it relevant across multiple scientific disciplines.

Chemistry: In synthetic organic chemistry, it serves as a fundamental building block. Its dual functionality is exploited for the synthesis of more complex molecules, including heterocyclic compounds like benzoxazoles and ligands for coordination chemistry. chemicalbook.com The ongoing development of novel synthetic routes highlights its importance in the field of catalysis and reaction methodology. mdpi.comacs.org

Biology and Medicinal Chemistry: The biological activities of 2-HOBA as a dicarbonyl scavenger have positioned it as a significant tool in biomedical research. medchemexpress.com It is used to study the pathological roles of oxidative stress in diseases such as atherosclerosis and MASLD. nih.govmdpi.com Its potential to mitigate the damage caused by reactive electrophiles makes it a lead compound for further investigation in drug discovery. drugbank.com

Materials Science: The core structure of phenolic amines is relevant to the development of advanced materials. Phenolic compounds are known for their ability to form coordination complexes with metals and to interact with various polymers through hydrogen bonding. nih.gov This has led to the development of metal-phenolic-amine networks for creating functional surface coatings on biomedical devices, designed to have properties such as antibacterial and anticoagulant effects. polyu.edu.hkresearchgate.net While not a direct application of this compound itself, this research demonstrates the broader potential of this class of compounds in materials engineering. Furthermore, aminated natural phenolics are being explored as renewable building blocks for polymers like epoxy resins and polyurethanes. researchgate.net

Structure

2D Structure

Properties

IUPAC Name |

2-(aminomethyl)phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO.ClH/c8-5-6-3-1-2-4-7(6)9;/h1-4,9H,5,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTKWXHAMMQCKLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80622123 | |

| Record name | 2-(Aminomethyl)phenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142418-57-3, 61626-91-3 | |

| Record name | 2-(Aminomethyl)phenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(aminomethyl)phenol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies and Advanced Synthetic Chemistry of 2 Aminomethyl Phenol Hydrochloride

Direct Synthetic Routes to 2-(Aminomethyl)phenol (B125469) Hydrochloride

Direct routes to 2-(Aminomethyl)phenol hydrochloride are typically straightforward chemical transformations.

The most direct synthesis of this compound involves the treatment of 2-(Aminomethyl)phenol with hydrochloric acid. This reaction is a classic acid-base neutralization where the basic aminomethyl group (-CH₂NH₂) on the phenol (B47542) ring is protonated by the acid. This conversion transforms the parent compound, which is a solid at room temperature, into its hydrochloride salt. sigmaaldrich.comsigmaaldrich.com The salt form often enhances the compound's stability and its solubility in polar solvents. This method is advantageous for its simplicity and high efficiency, typically proceeding with a high yield. Acid addition salts of aminophenol derivatives can be prepared by reacting stoichiometric amounts of the compound and an appropriate inorganic acid, such as hydrochloric acid, in a suitable solvent. google.com

Table 1: Direct Hydrochlorination of 2-(Aminomethyl)phenol

| Reactant | Reagent | Product | Reaction Type |

|---|---|---|---|

| 2-(Aminomethyl)phenol | Hydrochloric Acid (HCl) | This compound | Acid-Base Neutralization |

A related synthesis involves the reaction of 2-Aminophenol (B121084) to produce its corresponding hydrochloride salt. chemicalbook.com In a documented procedure, 2-aminophenol is completely dissolved in methanol (B129727) with vigorous stirring. chemicalbook.com Hydrogen chloride (HCl) gas, generated separately by the slow addition of concentrated sulfuric acid to sodium chloride, is then introduced into the methanol solution. chemicalbook.com The reaction mixture is stirred for an extended period, typically around 15 hours, under an inert atmosphere. chemicalbook.com Following the reaction, the solvent is partially removed by vacuum concentration, and the product, 2-aminophenol hydrochloride, is precipitated by adding ethyl acetate. chemicalbook.com The resulting precipitate is then washed and dried, yielding the final product with a reported yield of 90%. chemicalbook.com It is important to note that this specific process yields 2-aminophenol hydrochloride, not this compound. chemicalbook.com

Table 2: Synthesis of 2-Aminophenol Hydrochloride

| Primary Reactant | Reagents | Solvent | Reaction Time | Product | Reported Yield |

|---|---|---|---|---|---|

| 2-Aminophenol | Hydrogen Chloride (gas), Sulfuric Acid, NaCl | Methanol | 15 hours | 2-Aminophenol hydrochloride | 90% chemicalbook.com |

Indirect Synthetic Pathways and Precursor Chemistry

Indirect routes offer alternative strategies for synthesizing 2-(aminomethyl)phenol derivatives, often by leveraging the chemistry of more complex heterocyclic systems.

A versatile method for synthesizing 2-(aminomethyl)phenol and its derivatives involves the hydrolytic ring-opening of 1,3-benzoxazines using hydrochloric acid. mincyt.gob.arnih.govmdpi.com This approach utilizes readily available benzoxazine (B1645224) monomers as precursors. nih.govmdpi.com The core of this process is the cleavage of the oxazine (B8389632) ring at the O-CH₂-N bond, which successfully yields stable 2-(aminomethyl)phenolic derivative intermediates. mdpi.com The resulting products can be isolated as pure compounds with stability over a broad temperature range, making them suitable for storage and use as reactants in further syntheses, such as the creation of novel benzoxazines. nih.govmdpi.com The chemical structures of the products are typically confirmed using analytical techniques including Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR), and Raman spectroscopies. mincyt.gob.arnih.gov

The feasibility of the hydrolytic ring-opening method has been demonstrated using the phenol/aniline-based mono-oxazine benzoxazine, known as PH-a. mincyt.gob.arnih.gov When PH-a undergoes hydrolysis with HCl, the oxazine ring opens to form a 2-(aminomethyl)phenol derivative, specifically 2-((phenylamino)methyl)phenol, designated as hPH-a. nih.govmdpi.com The successful formation of hPH-a is confirmed by ¹H NMR spectroscopy, which shows characteristic signals for the newly formed -OH and -NH- groups at 9.47 ppm and 5.94 ppm, respectively. mdpi.com This reaction highlights the ability to generate stable aminomethyl phenolic intermediates from common benzoxazine monomers. nih.gov

Similarly, the bisphenol A/aniline-based bis-oxazine benzoxazine, or BA-a, serves as another example of this synthetic strategy. mincyt.gob.arnih.gov The HCl-catalyzed hydrolysis of BA-a also results in the opening of its oxazine rings, producing the corresponding hydrolyzed intermediate, hBA-a. mdpi.com This process further validates the general applicability of using HCl hydrolysis to break down complex benzoxazine structures into valuable 2-(aminomethyl)phenol derivatives. nih.govmdpi.com The successful isolation and characterization of both hPH-a and hBA-a underscore this method's potential for expanding the versatility of benzoxazine chemistry. nih.govmdpi.com

Table 3: Indirect Synthesis via Benzoxazine Ring-Opening

| Benzoxazine Precursor | Abbreviation | Reaction Type | Product | Product Designation |

|---|---|---|---|---|

| Phenol/Aniline-Based Mono-Oxazine | PH-a | HCl Hydrolysis | 2-((phenylamino)methyl)phenol | hPH-a nih.govmdpi.com |

| Bisphenol A/Aniline-Based Bis-Oxazine | BA-a | HCl Hydrolysis | Hydrolyzed BA-a intermediate | hBA-a mdpi.com |

Aminomethylation Reactions in the Synthesis of Substituted Phenols

Aminomethylation reactions represent a fundamental and direct approach for installing an aminomethyl group onto a phenol ring. This functional moiety is a key pharmacophore in numerous biologically active molecules.

Mannich-Type Reactions with Phenols, Formaldehyde (B43269), and Amines

The Mannich reaction stands as a classic and highly versatile method for the aminomethylation of acidic protons, such as those on a phenol ring. organic-chemistry.org This one-pot, three-component condensation involves a phenol, an aldehyde (commonly formaldehyde), and a primary or secondary amine. organic-chemistry.org The reaction is believed to proceed through the formation of an electrophilic iminium ion from the amine and formaldehyde. This ion then undergoes electrophilic aromatic substitution on the electron-rich phenol ring, typically at the ortho position due to the directing effect of the hydroxyl group. brunel.ac.uk The resulting aminomethylphenol can be subsequently converted to its hydrochloride salt.

A study on the Mannich-type aminomethylation of m-tert-butylphenol with various secondary amines and formalin in ethanol (B145695) at 70-80°C yielded the expected 2-aminomethyl-5-tert-butylphenol products in high yields. kyushu-u.ac.jp However, the reaction with dimethylammonium chloride resulted in a poor yield of 2-(Dimethylamino)methyl-5-tert-butylphenol. kyushu-u.ac.jp The use of a base was found to be effective in the condensation with morpholine. kyushu-u.ac.jp

Table 1: Examples of Mannich-Type Reactions with m-tert-butylphenol kyushu-u.ac.jp

| Amine | Product | Yield |

| Pyrrolidine | 2-Pyrrolidinomethyl-5-tert-butylphenol | High |

| Piperidine | 2-Piperidinomethyl-5-tert-butylphenol | High |

| N-Methylpiperazine | 2-(N-Methylpiperazino)methyl-5-tert-butylphenol | High |

| N-Benzylpiperazine | 2-(N-Benzylpiperazino)methyl-5-tert-butylphenol | High |

| Dimethylammonium chloride | 2-(Dimethylamino)methyl-5-tert-butylphenol | Poor (5%) |

| Morpholine (with base) | 2-(Morpholino)methyl-5-tert-butylphenol | Moderate (25%) |

Synthesis of Related Aminomethylphenols

The core synthetic principles of aminomethylation can be effectively adapted to produce a diverse range of substituted and structurally complex aminomethylphenols. These derivatives are frequently synthesized to investigate structure-activity relationships in the field of medicinal chemistry.

Synthesis of 2-Aminomethyl-6-diethylsulfamoyl-4-(1,1-dimethylethyl)phenol hydrochloride

The synthesis of this intricately substituted aminomethylphenol derivative showcases the adaptability of aminomethylation reactions to phenols bearing various functional groups. The preparation of 2-Aminomethyl-6-diethylsulfamoyl-4-(1,1-dimethylethyl)phenol hydrochloride is accomplished through a multi-step synthetic sequence. A crucial step in this synthesis is the aminomethylation of the appropriately substituted phenol precursor. The starting material, 4-tert-butyl-2-(diethylsulfamoyl)phenol, can undergo a Mannich-type reaction with formaldehyde and a suitable amine. This is followed by any necessary deprotection steps and the final salt formation with hydrochloric acid to afford the target compound.

Synthesis of 2-Aminomethyl-5-tert-butylphenols

The synthesis of 2-aminomethyl-5-tert-butylphenols highlights the regiochemical control achievable in these reactions. The tert-butyl group at the 5-position directs the aminomethylation to the 2-position, ortho to the activating hydroxyl group. kyushu-u.ac.jp Research has shown that the Mannich-type aminomethylation of m-tert-butylphenol with various secondary amines and formalin proceeds in high yields. kyushu-u.ac.jp For example, reactions with pyrrolidine, piperidine, N-methylpiperazine, and N-benzylpiperazine all produced the corresponding 2-aminomethyl-5-tert-butylphenol derivatives efficiently. kyushu-u.ac.jp However, the reaction with piperazine (B1678402) itself led to the formation of N,N'-bis(2-hydroxy-4-tert-butylbenzyl)piperazine and a bis-piperazino-methane derivative instead of the desired product. kyushu-u.ac.jp

Synthesis of Fused-Ring Analogs

The principles of aminomethylation are also applicable to the synthesis of fused-ring systems where the phenol is part of a larger polycyclic framework, such as a naphthol or a chromanone. nih.gov For instance, the aminomethylation of 8-hydroxyquinolines, which are nitrogen-containing naphthol analogs, can be achieved via a modified Mannich reaction. nih.gov This reaction involves 8-hydroxyquinoline (B1678124) as the active hydrogen provider, formaldehyde, and various amines. nih.gov This demonstrates that the aminomethyl group can be successfully introduced into more complex heterocyclic scaffolds, leading to the formation of novel fused-ring aminomethylphenol analogs with potential biological activity. nih.govresearchgate.net

Mechanistic Investigations of this compound Formation

Mechanistic investigations into the formation of this compound are crucial for optimizing reaction conditions and maximizing yield and purity. These studies typically focus on understanding the reaction pathway, the energetics involved, and the specific roles of the chemical species present.

Detailed kinetic and thermodynamic parameters for the specific synthesis of this compound are not extensively documented in publicly accessible literature. However, the principles can be understood by examining model reactions, such as the catalytic reduction of nitrophenols, a common pathway for producing aminophenols.

Reaction Kinetics: The rate of formation is influenced by factors such as temperature, pressure, and the concentration of reactants and catalysts. For analogous reactions, like the reduction of 4-nitrophenol (B140041) using a palladium catalyst, the reaction often follows pseudo-first-order kinetics with respect to the nitrophenol concentration when the reducing agent (e.g., sodium borohydride (B1222165) or hydrogen) is in large excess. nih.govmdpi.com The apparent rate constant (k_app) can be determined by monitoring the concentration of the reactant or product over time, often using UV-vis spectroscopy. nih.govmdpi.com Studies on similar reactions show that the rate constant increases with temperature, as predicted by collision theory. nih.gov The Langmuir-Hinshelwood model is often applied to describe the kinetics of reactions occurring on the surface of a heterogeneous catalyst, accounting for the adsorption of reactants onto the catalyst surface. nih.gov Kinetic studies on related benzylamines have also been performed to understand reaction mechanisms, such as nucleophilic addition or oxidation, which can be relevant depending on the synthetic route. acs.orgias.ac.in

Thermodynamics: The synthesis of 2-(aminomethyl)phenol, typically through the reduction of a corresponding nitro compound, is generally an exothermic process, releasing energy. Thermodynamic parameters such as activation energy (Ea), enthalpy (ΔH‡), and entropy (ΔS‡) of activation can be determined by studying the reaction at various temperatures. For the catalytic reduction of p-nitrophenol, the activation energy has been calculated, providing insight into the energy barrier of the reaction. researchgate.net These values are critical for understanding the feasibility and spontaneity of the reaction and for controlling the reaction temperature to prevent side reactions. Thermodynamic data for related compounds, such as the ionization constant of p-nitrophenol, have also been studied and are foundational for controlling reaction pH. nist.govrsc.org

The choice of catalysts and reagents is paramount in the synthesis of this compound, defining the reaction pathway and efficiency.

A prevalent synthetic route involves the catalytic hydrogenation of 2-nitrobenzyl alcohol or a related nitrophenol derivative.

Catalyst: Palladium on carbon (Pd/C) is a commonly used heterogeneous catalyst for this reduction. The palladium surface provides active sites where the reduction of the nitro group to an amine occurs.

Reducing Agent: Hydrogen gas (H₂) is the typical reducing agent in catalytic hydrogenation.

Acid Source: Following the reduction to the free base, 2-(aminomethyl)phenol, hydrochloric acid (HCl) is introduced to form the stable and more water-soluble hydrochloride salt. This can be achieved by bubbling HCl gas through a solution of the amine dissolved in a suitable solvent like methanol or by adding an aqueous HCl solution.

An alternative approach involves the direct treatment of 2-aminophenol with reagents to form the hydrochloride salt. For instance, one method describes dissolving 2-aminophenol in methanol and then introducing hydrogen chloride gas, generated from the reaction of sodium chloride (NaCl) and concentrated sulfuric acid (H₂SO₄), to precipitate 2-aminophenol hydrochloride. While this example is for a precursor, a similar principle applies to the final salt formation step for the target compound.

Purification and Characterization Techniques in Synthetic Studies

Rigorous purification and characterization are essential to ensure the identity, purity, and structural integrity of synthesized this compound.

Spectroscopic techniques provide detailed information about the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of this compound. uq.edu.au The spectra would show characteristic signals for the different types of protons and carbons in the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Data are estimated based on typical chemical shift values for the functional groups.

| Nucleus | Group | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|---|

| ¹H | Aromatic (C₃-H to C₆-H) | 6.8 - 7.5 | Multiplets | Four distinct signals for the ABCD spin system of the ortho-substituted ring. |

| Methylene (B1212753) (-CH₂-) | ~4.1 | Singlet/Triplet | Appears as a singlet, but may show coupling to the -NH₃⁺ protons. | |

| Ammonium (B1175870) (-NH₃⁺) | 8.0 - 9.0 | Broad Singlet | Chemical shift is concentration and solvent dependent; often exchanges with D₂O. | |

| Phenolic (-OH) | 9.5 - 11.0 | Broad Singlet | Chemical shift is highly variable; exchanges with D₂O. | |

| ¹³C | Aromatic (C-OH) | 155 - 160 | Singlet | Quaternary carbon attached to the hydroxyl group. |

| Aromatic (C-CH₂) | ~120 | Singlet | Quaternary carbon attached to the aminomethyl group. | |

| Aromatic (C-H) | 115 - 130 | Doublets | Four distinct signals for the aromatic methine carbons. | |

| Methylene (-CH₂-) | ~40 | Triplet | Carbon of the aminomethyl group. |

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. The spectrum of the hydrochloride salt would be distinct from the free base, particularly in the amine stretching region. spectrabase.com

Table 2: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Phenolic O-H | Stretching | 3200 - 3600 | Broad, Medium |

| Ammonium N-H | Stretching | 2800 - 3100 | Broad, Strong |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H | Stretching (-CH₂-) | 2850 - 2960 | Medium-Weak |

| Ammonium N-H | Bending | 1500 - 1600 | Medium-Strong |

| Aromatic C=C | Ring Stretching | 1450 - 1600 | Medium |

| C-O | Stretching | 1200 - 1260 | Strong |

| Aromatic C-H | Out-of-Plane Bending | 735 - 770 | Strong |

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. It is particularly useful for identifying symmetric vibrations. While specific Raman data for the title compound is scarce, studies on related molecules like 2-aminophenol and other substituted phenols demonstrate its utility in confirming vibrational modes of the aromatic ring and functional groups. nih.govchemicalbook.com

Chromatography is the primary method for both analyzing the purity of the final product and for purifying it from reaction mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC is a standard analytical technique for assessing purity. A common method would employ a reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a modifier like phosphoric acid or trifluoroacetic acid to ensure good peak shape for the amine. Detection is typically performed using a UV detector at a wavelength where the phenol ring absorbs, such as 254 nm or 270 nm. nih.gov

Gas Chromatography (GC): GC can also be used, particularly for analyzing the free base form, 2-(aminomethyl)phenol. Due to the polarity and potential for thermal degradation of the underivatized phenol and amine, derivatization might be employed to improve volatility and chromatographic performance.

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, oxygen, chlorine) in a pure sample. The experimentally determined percentages are compared with the theoretically calculated values based on the molecular formula (C₇H₁₀ClNO) to confirm the empirical formula and assess the sample's purity. Discrepancies between the found and calculated values can indicate the presence of impurities, such as residual solvents or starting materials.

Table 3: Theoretical Elemental Composition of this compound (C₇H₁₀ClNO) Based on a molecular weight of 159.61 g/mol .

| Element | Symbol | Atomic Weight | Moles in Formula | Mass in Formula | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 7 | 84.077 | 52.68% |

| Hydrogen | H | 1.008 | 10 | 10.080 | 6.32% |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 22.21% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 8.78% |

| Oxygen | O | 15.999 | 1 | 15.999 | 10.02% |

Table of Mentioned Compounds

Green Chemistry Approaches in the Synthesis of this compound

The development of environmentally benign synthetic routes is a central focus of modern chemistry. In the context of producing this compound, green chemistry principles aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency compared to traditional synthetic methods. Research into greener alternatives is driven by both regulatory pressures and a growing commitment to sustainable industrial practices.

Traditional synthesis routes for aminomethylphenols often involve multi-step processes that may utilize harsh reagents, stoichiometric reductants, and volatile organic solvents, leading to significant environmental footprints. Green approaches seek to address these shortcomings through innovative catalytic systems and the use of renewable resources.

Catalytic Hydrogenation under Greener Conditions

A primary strategy for the synthesis of 2-(Aminomethyl)phenol is the catalytic hydrogenation of a suitable precursor, such as 2-hydroxybenzonitrile (B42573) or 2-nitrobenzaldehyde. While catalytic hydrogenation is a well-established technique, its alignment with green chemistry principles depends heavily on the specific catalyst and reaction conditions employed. libretexts.org

Recent advancements focus on developing highly selective and reusable catalysts that can operate under milder conditions. For instance, the use of non-precious metal catalysts or supported metal catalysts can reduce both the cost and the environmental impact associated with heavy metals. nih.gov The goal is to achieve high conversion and selectivity while minimizing energy consumption and facilitating catalyst recovery and reuse. libretexts.orgosti.gov

Interactive Data Table: Comparison of Traditional vs. Green Catalytic Hydrogenation for Aminomethylphenol Synthesis

| Parameter | Traditional Approach | Green Chemistry Approach |

| Catalyst | Often precious metals (e.g., Platinum, Palladium) on carbon | Non-precious metal catalysts, bimetallic catalysts (e.g., Cu-Co), or reusable supported catalysts |

| Solvent | Often organic solvents like methanol or ethanol | Water, supercritical CO2, or solvent-free conditions |

| Temperature | Often elevated temperatures | Ambient or near-ambient temperatures |

| Pressure | High hydrogen pressure | Lower hydrogen pressure |

| Byproducts | Potential for over-reduction and other side reactions | High selectivity towards the desired amine |

| Catalyst Recyclability | Can be difficult and costly | Designed for easy separation and reuse |

Biocatalytic Synthesis Routes

Biocatalysis has emerged as a powerful tool in green chemistry, offering highly selective and environmentally friendly alternatives to traditional chemical synthesis. researchgate.net The use of enzymes, such as transaminases or engineered oxidoreductases, presents a promising avenue for the synthesis of 2-(Aminomethyl)phenol. nih.govnih.gov

A potential biocatalytic route could involve the amination of a suitable keto or aldehyde precursor. Transaminases, for example, can catalyze the transfer of an amino group from a donor molecule to a carbonyl group with high enantioselectivity, which is particularly valuable for the synthesis of chiral amines. researchgate.net This approach operates in aqueous media under mild conditions, significantly reducing the environmental impact. mdpi.com

Furthermore, directed evolution and protein engineering can be used to develop novel enzymes with tailored substrate specificities and enhanced activities for the synthesis of specific target molecules like 2-(Aminomethyl)phenol. nih.gov

Interactive Data Table: Potential Biocatalytic vs. Chemical Synthesis of 2-(Aminomethyl)phenol

| Feature | Chemical Synthesis | Biocatalytic Synthesis |

| Catalyst | Metal catalysts or chemical reagents | Enzymes (e.g., transaminases, oxidoreductases) |

| Reaction Conditions | Often high temperature and pressure, anhydrous solvents | Mild temperature and pressure, aqueous media |

| Selectivity | May require protecting groups to avoid side reactions | High chemo-, regio-, and stereoselectivity |

| Environmental Impact | Use of hazardous reagents and solvents, potential for metal contamination | Biodegradable catalysts, use of water as a solvent, minimal waste |

| Feedstock | Often petroleum-derived starting materials | Potential for use of renewable feedstocks |

Use of Greener Solvents and Reaction Media

A key principle of green chemistry is the replacement of hazardous organic solvents with more environmentally benign alternatives. nih.gov In the synthesis of this compound, this could involve the use of water, supercritical fluids (like CO2), or ionic liquids as the reaction medium. ijiras.comresearchgate.net The use of water as a solvent is particularly attractive due to its low cost, non-toxicity, and non-flammability. ijiras.com

Research into micellar catalysis, where reactions are carried out in water using surfactants to create hydrophobic microenvironments, has also shown promise for a variety of organic transformations and could potentially be applied to the synthesis of aminomethylphenols.

Advanced Applications and Functionalization of 2 Aminomethyl Phenol Hydrochloride

Role as a Chemical Intermediate in Complex Molecule Synthesis

As a chemical intermediate, 2-(aminomethyl)phenol (B125469) hydrochloride is a foundational component in the multi-step synthesis of various high-value chemical products. Its bifunctional nature, possessing both a primary amine and a phenol (B47542), makes it a valuable precursor for creating intricate molecular architectures.

Precursor in Pharmaceutical Synthesis

In the pharmaceutical industry, 2-(aminomethyl)phenol hydrochloride and its derivatives are utilized in the synthesis of a variety of biologically active compounds. For instance, derivatives of 2-aminophenol (B121084) have been investigated for their potential as inhibitors of enzymes like 5-lipoxygenase, which is involved in inflammatory pathways. google.com The primary amine and phenolic hydroxyl groups on the this compound molecule provide reactive sites for building more complex pharmaceutical agents.

Intermediate in Specialty Chemical Production

The utility of this compound extends to the production of various specialty chemicals. racheme.com These are chemicals produced for specific applications and are often characterized by their unique and complex molecular structures. The dual functionality of this compound allows it to be a key component in the synthesis of these specialized molecules, which can be used in a wide range of industries, including agrochemicals and dyes. racheme.com

Applications in Polymer Science and Materials Chemistry

This compound plays a significant role in the field of polymer science, particularly in the synthesis and modification of polybenzoxazines. These high-performance polymers are known for their desirable properties, including high thermal stability and mechanical strength.

Reactant for 2-Substituted 1,3-Benzoxazines

Benzoxazine (B1645224) monomers, the precursors to polybenzoxazines, are synthesized through the reaction of a phenol, a primary amine, and formaldehyde (B43269). 2-(Aminomethyl)phenol can serve as the phenolic component in this reaction. The resulting benzoxazine monomers can then undergo thermal ring-opening polymerization to form a highly cross-linked polybenzoxazine network. The structure of the starting materials, including the specific phenol and amine used, significantly influences the properties of the final polymer.

Development of Novel Polybenzoxazines with Tailored Properties

Researchers are actively exploring the use of various functional phenols and amines to create novel polybenzoxazines with specific, tailored properties. By incorporating different chemical functionalities into the benzoxazine monomer, the characteristics of the resulting polymer can be precisely controlled. For example, the incorporation of flexible units into the polymer backbone can enhance the toughness of the material, although this may sometimes come at the cost of thermal stability and mechanical strength. nih.gov Conversely, the use of rigid and heat-resistant building blocks can lead to polymers with exceptional thermal properties. researchgate.net

Impact on Thermal and Mechanical Properties of Polymeric Materials

The properties of polybenzoxazine-based materials are directly influenced by the chemical structure of the constituent monomers and the resulting cross-linked network. The incorporation of different functional groups can significantly impact the glass transition temperature (Tg), thermal stability, and mechanical strength of the polymer. nih.govresearchgate.net For instance, studies have shown that the thermal and mechanical properties of polybenzoxazines can be tuned by adjusting the molar ratio of different amine precursors used in their synthesis. nih.gov This allows for the creation of materials with a wide range of properties, from flexible to rigid and from tough to high-strength, depending on the intended application. nih.govresearchgate.net

The following table summarizes the thermal and mechanical properties of different polybenzoxazine systems, highlighting the impact of monomer composition on the final material characteristics.

| Polymer System | Glass Transition Temperature (Tg) (°C) | Tensile Strength (MPa) | Flexural Strength (MPa) |

| MCBPs with varying polyetheramine/furfurylamine ratios | 92.9 – 268.5 | 16.3 – 54.7 | 24.8 – 93.1 |

| Neat polybenzoxazine (BA-a) | 176 | 5.93 GPa (Storage Modulus) | - |

| PBA-a/Alumina Composite (50-83 wt% alumina) | 178 - 188 | 45.27 GPa (Storage Modulus at 83 wt%) | - |

This table presents data from different studies and the testing parameters may vary. nih.govresearchgate.net

Biomedical and Pharmacological Research Applications

This compound, often studied in its active form 2-hydroxybenzylamine (2-HOBA), is a compound of significant interest in biomedical and pharmacological research due to its unique chemical properties and potential therapeutic applications.

2-(Aminomethyl)phenol has been identified as a selective scavenger of reactive dicarbonyl species, particularly isolevuglandins (IsoLGs). ahajournals.orgahajournals.orgnih.gov IsoLGs are highly reactive lipids formed during oxidative stress that can rapidly bind to and damage endogenous biomolecules, contributing to cellular dysfunction. nih.gov The ability of 2-(Aminomethyl)phenol to sequester these harmful species as inert adducts forms the basis of its investigation as a therapeutic agent. nih.gov

Research has shown that by scavenging dicarbonyls, 2-(Aminomethyl)phenol can mitigate some of the downstream effects of oxidative stress. ahajournals.orgahajournals.org This mechanism is a key area of focus in preclinical studies exploring its utility in a variety of disease models. nih.gov

| Area of Investigation | Key Findings | Referenced Compounds | Citations |

|---|---|---|---|

| Mechanism of Action | Acts as a selective scavenger of isolevuglandins (IsoLGs), which are reactive dicarbonyl species. | 2-(Aminomethyl)phenol (2-HOBA), Isolevuglandins (IsoLGs) | ahajournals.orgahajournals.orgnih.gov |

| Effect | Sequesters reactive IsoLGs into inert adducts, preventing damage to native biomolecules. | 2-(Aminomethyl)phenol (2-HOBA), Isolevuglandins (IsoLGs) | nih.gov |

Inflammation is a critical biological response, and its dysregulation is implicated in numerous chronic diseases. nih.gov 2-(Aminomethyl)phenol's role as a scavenger of IsoLGs directly links it to inflammation research, as IsoLGs are considered downstream mediators of inflammatory processes. ahajournals.orgahajournals.org By neutralizing IsoLGs, 2-(Aminomethyl)phenol may interrupt inflammatory cascades. ahajournals.orgahajournals.org

The anti-inflammatory potential of phenolic compounds, a class to which 2-(Aminomethyl)phenol belongs, is an active area of research. nih.govdovepress.com Studies on various polyphenols suggest they can modulate key inflammation signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. dovepress.comnih.gov These pathways control the expression and release of numerous pro-inflammatory cytokines. dovepress.com While the specific effects of 2-(Aminomethyl)phenol on the NF-κB and MAPK pathways require further detailed investigation, the activities of structurally related compounds provide a strong rationale for this line of inquiry. dovepress.comnih.gov

The dicarbonyl scavenging and anti-inflammatory properties of 2-(Aminomethyl)phenol have led to its investigation in the context of cardiovascular diseases.

Atherosclerosis: In preclinical models, 2-(Aminomethyl)phenol has demonstrated atheroprotective effects. A study using hypercholesterolemic mice found that treatment with 2-HOBA significantly reduced the development of atherosclerosis. This effect was achieved without altering plasma cholesterol levels, suggesting a direct action on the processes within the artery wall. The study noted a reduction in markers of oxidative stress and inflammation within the atherosclerotic plaques.

Arrhythmias: The role of 2-(Aminomethyl)phenol in arrhythmias, specifically atrial fibrillation (AF), has been a subject of clinical investigation. ahajournals.orgahajournals.orgnih.gov Inflammation and oxidative stress are known to be mechanisms contributing to AF, particularly the early recurrence of AF following catheter ablation. ahajournals.orgnih.gov A pilot clinical trial was conducted to test the hypothesis that 2-HOBA could reduce AF in this inflammatory setting. ahajournals.orgahajournals.org The results were unexpected; treatment with 2-HOBA was associated with a higher risk of AF recurrence in the immediate post-ablation period. ahajournals.orgahajournals.org This paradoxical finding suggests that the mechanisms of AF immediately following ablation may be distinct and that targeting inflammation and oxidative stress pathways in this context could have complex outcomes. ahajournals.org

| Cardiovascular Condition | Study Type | Key Findings | Referenced Compounds | Citations |

|---|---|---|---|---|

| Atherosclerosis | Preclinical (mice) | Reduced atherosclerosis development without changing plasma cholesterol levels. Reduced markers of inflammation and oxidative stress in plaques. | 2-(Aminomethyl)phenol (2-HOBA), Cholesterol | |

| Atrial Fibrillation (post-ablation) | Human Clinical Trial | Associated with an increased risk of AF recurrence in the 28 days following ablation (Odds Ratio: 3.65). | 2-(Aminomethyl)phenol (2-HOBA) | ahajournals.orgahajournals.org |

While the user requested information on clinical trial NCT03556319, publicly available clinical trial registries and scientific literature searches did not yield specific results for this identifier.

However, a notable clinical trial related to 2-(Aminomethyl)phenol is NCT04433091 . alzdiscovery.org This was a pilot, randomized, double-blind, placebo-controlled, Phase 2 clinical trial investigating the use of 2-hydroxybenzylamine (2-HOBA) to prevent the early recurrence of atrial fibrillation after catheter ablation. alzdiscovery.org The trial was terminated early for futility after an interim analysis showed a numerically higher number of participants in the 2-HOBA group experiencing atrial fibrillation events compared to the placebo group. alzdiscovery.org This trial highlights the complexities of translating preclinical findings to clinical outcomes. alzdiscovery.org

The antioxidant properties of phenolic compounds are well-documented. nih.govresearchgate.net The structure of 2-(Aminomethyl)phenol, containing both a hydroxyl group on an aromatic ring (a phenol) and an aminomethyl group, suggests potential for antioxidant activity. The antioxidant efficiency of phenolic derivatives is significantly influenced by the nature and position of substituents on the aromatic ring. nih.govresearchgate.net

Studies on structurally related aminophenols have provided insights into their antioxidant capabilities. For instance, a study comparing acetaminophen (B1664979), salicylate (B1505791), and 5-aminosalicylate (B10771825) (5-ASA) found that 5-ASA was the most potent inhibitor of lipid peroxidation and a powerful peroxyl radical scavenger. nih.govresearchgate.net The higher activity of 5-ASA was attributed to the para-amine group relative to the hydroxyl group, which is thought to increase the stability of the resulting phenoxyl radical. nih.govresearchgate.net In contrast, the antioxidant activities of acetaminophen and salicylate were found to be considerably weaker. nih.govresearchgate.net Research into various aminophenol derivatives has shown that some possess strong antioxidant activity, while for others, this activity is diminished, indicating that the specific molecular structure is a critical determinant of antioxidant potential. researchgate.netnih.gov

Potential Biological Activities of Structurally Similar Compounds

Antibacterial Properties

The search for novel antimicrobial agents is a critical area of research due to the rise of antibiotic-resistant bacteria. This compound and its derivatives have demonstrated notable antibacterial properties. The parent compound itself has been evaluated against both Gram-positive and Gram-negative bacteria.

Furthermore, functionalization of 2-(aminomethyl)phenol, often through the formation of Schiff bases, has been shown to enhance its antibacterial efficacy. Schiff bases, formed by the condensation of the primary amine group of 2-(aminomethyl)phenol with an aldehyde or ketone, are a well-established class of compounds with a wide range of biological activities. The resulting imine (-C=N-) linkage is crucial for their biological action. For instance, Schiff bases derived from the closely related 2-aminophenol have shown significant antimicrobial activities. google.commdpi.com It is evident that the presence of the phenolic hydroxyl group and the aminomethyl functionality contributes to the antimicrobial potential of these compounds. google.com

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and its Derivatives Against Various Bacteria

| Compound | Bacterium | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | 32 | researchgate.net |

| This compound | Escherichia coli | 64 | researchgate.net |

| Schiff base of 2-aminophenol and salicylaldehyde (B1680747) | Escherichia coli | - | dmu.dk |

| Schiff base of 2-aminophenol and salicylaldehyde | Staphylococcus aureus | - | dmu.dk |

| Schiff base of 2-aminophenol and salicylaldehyde | Bacillus subtilis | - | dmu.dk |

Anticancer Properties

The development of new anticancer agents remains a significant focus of medicinal chemistry. This compound has been investigated for its potential as an anticancer agent. In vitro studies have shown that this compound can inhibit the proliferation of certain cancer cell lines and induce apoptosis, or programmed cell death. researchgate.net

The mechanism of its anticancer activity is thought to involve the activation of caspase pathways, which are central to the execution of apoptosis. researchgate.net Functionalization of the aminophenol structure has also been explored to enhance anticancer properties. For example, aminophenol analogues with long alkyl chains have shown potent anticancer activity, with their efficacy correlating to their ability to be incorporated into cancer cells and induce apoptosis. researchgate.net Furthermore, metal complexes of Schiff bases derived from aminophenols have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines. europa.eu

Table 2: Cytotoxic Activity of this compound and its Derivatives Against Human Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | HepG2 (Liver Cancer) | 5 | researchgate.net |

| This compound | HeLa (Cervical Cancer) | 7 | researchgate.net |

| p-Dodecylaminophenol (analogue) | MCF-7 (Breast Cancer) | - | researchgate.net |

| p-Decylaminophenol (analogue) | DU-145 (Prostate Cancer) | - | researchgate.net |

| Co(II) complex of a Schiff base derived from (2-amino-5-chlorophenyl)phenyl methanone | Melanoma | - | europa.eu |

Applications in Industrial Processes

In addition to its biological activities, this compound serves as a valuable intermediate in various industrial applications, most notably in the cosmetic industry for hair coloring.

Precursor in Hair Dye Intermediate Synthesis

Permanent hair dyes, also known as oxidative hair dyes, function through a chemical reaction between a primary intermediate (or precursor) and a coupler in the presence of an oxidizing agent, typically hydrogen peroxide. researchgate.netiosrjournals.org This reaction forms larger colorant molecules that are trapped within the hair shaft, resulting in a long-lasting color. iosrjournals.org

Aminophenol derivatives, such as 4-amino-2-aminomethylphenol, which is structurally very similar to the subject compound, are used as primary intermediates in hair dye formulations. nih.gov These precursors are oxidized to reactive intermediates that then react with coupler molecules to produce the final hair color. rsc.orgnih.gov The choice of precursor and coupler determines the final shade. google.com

Utilization in Oxidative Coupling Reactions for Color Development

The core of permanent hair dyeing is the oxidative coupling reaction. rsc.org In this process, the primary intermediate, such as an aminophenol derivative, is oxidized by hydrogen peroxide in an alkaline medium to form a reactive quinone-imine species. rsc.orgnih.gov This highly reactive intermediate then rapidly couples with a variety of coupler molecules, which can include other aminophenols, resorcinols, or m-phenylenediamines. google.comrsc.org

This coupling reaction leads to the formation of indoanilines, indophenols, or other polynuclear dyes, which are responsible for the final color imparted to the hair. iosrjournals.org The specific color produced depends on the chemical nature of both the precursor and the coupler. google.com For instance, the reaction of a p-phenylenediamine (B122844) precursor with m-aminophenol couplers typically yields red to red-violet shades, while coupling with phenolic couplers can produce blue colors. google.com The use of aminomethyl-substituted aminophenols as couplers has been shown to produce intense blue to blue-violet colors when paired with p-phenylenediamine primary intermediates. google.com

Chelation and Coordination Chemistry Studies

The presence of both a phenolic hydroxyl group and an aminomethyl group in 2-(aminomethyl)phenol allows it to act as a chelating agent, capable of binding to metal ions.

Metal-Ligand Interactions of the Aminomethylphenol Moiety

The aminomethylphenol moiety can coordinate with a variety of metal ions through the nitrogen atom of the amino group and the oxygen atom of the deprotonated phenolic group, forming stable chelate rings. This bidentate chelation is a common feature in coordination chemistry. researchgate.net

Schiff bases derived from 2-aminophenol readily form complexes with transition metals such as Cu(II), Ni(II), and Co(II). iosrjournals.orgfudutsinma.edu.ng In these complexes, the ligand typically coordinates to the metal ion through the phenolic oxygen and the imine nitrogen. dmu.dk The study of these metal complexes is of interest due to their potential applications in catalysis and as models for biological systems. The formation of these complexes can be investigated using various spectroscopic techniques and their stability can be quantified by determining their stability constants. bmglabtech.com

Design of Metal Complexes for Catalysis or Sensing

The unique structure of 2-(Aminomethyl)phenol, which features both a phenolic hydroxyl (-OH) group and a primary aminomethyl (-CH₂NH₂) group positioned in an ortho arrangement on a benzene (B151609) ring, establishes it as a superior scaffold for the design of versatile metal-coordinating ligands. The hydrochloride salt of this compound enhances its stability and solubility. In its deprotonated state, the molecule functions as a bidentate ligand, coordinating to a metal center via the phenolate (B1203915) oxygen and the amino nitrogen to form a stable six-membered chelate ring. This intrinsic chelating capability is fundamental to its application in creating sophisticated and functional metal complexes for catalysis and sensing.

Ligand Design and Functionalization

A principal method for augmenting the functionality of 2-(Aminomethyl)phenol involves its transformation into Schiff base ligands. The primary amine of the aminomethyl group readily undergoes a condensation reaction with a variety of aldehydes and ketones. This reaction extends the ligand's framework and incorporates new donor atoms, thereby increasing its denticity—the number of donor groups in a ligand that bind to a central metal atom. This modification allows for the precise adjustment of the electronic and steric characteristics of the final metal complex.

For example, a reaction with salicylaldehyde or its derivatives can produce a tridentate N₂O₂ donor ligand capable of forming exceptionally stable complexes with transition metals. These Schiff base ligands, which are derived from aminophenols and related structures, are often called "privileged ligands" due to their capacity to stabilize a broad spectrum of metals in different oxidation states, a critical feature for the development of potent catalysts. nih.gov

Metal Complexes for Catalysis

The design of metal complexes for catalytic purposes frequently capitalizes on the ligand's ability to stabilize a particular oxidation state of the metal ion and to forge a specific coordination environment that promotes a catalytic cycle.

Palladium complexes serve as a prominent example. Aminomethyl cyclopalladated complexes, which can be formed through the oxidative addition of related N,O-acetals to Pd(0) species, have been engineered for a range of aminomethylation reactions. nih.gov Structural studies of these complexes have shown that both the palladium center and the methylene (B1212753) site of the aminomethyl group are electrophilic. nih.gov This dual electrophilicity facilitates selective reactions with various nucleophiles, rendering them highly effective catalysts. The aminomethyl group provides a strong N-donor to anchor the metal, while the phenolate group modulates the electronic properties of the metal center, thereby influencing its catalytic performance. nih.gov

The following table summarizes representative research on metal complexes derived from aminophenol-type ligands for catalysis.

| Metal Ion | Ligand Type | Catalytic Application | Key Findings |

| Pd(II) | Aminomethyl | Aminomethylation reactions | The aminomethyl cyclopalladated complex serves as an efficient catalyst by offering two electrophilic sites for nucleophilic attack. nih.gov |

| Cu(II), Ni(II), Co(II), Zn(II) | Schiff Base (N₂O₂) | General Catalysis | Schiff base ligands derived from aminophenols can stabilize various transition metals known to be active in a wide array of catalytic transformations. nih.gov |

Metal Complexes for Sensing

The design of metal complexes for sensing applications is predicated on generating a detectable signal change upon the binding of a target analyte, such as a metal ion. Ligands derived from 2-(Aminomethyl)phenol are exceptionally suitable for crafting fluorescent or colorimetric chemosensors. The coordination of a metal ion to the ligand can profoundly alter its electronic structure, resulting in changes to its absorption (color) or emission (fluorescence) characteristics.

Phenolic Mannich bases, which share the core ortho-aminomethylphenol structure, have been explored as fluorescent chemosensors. nih.govrsc.org The aminomethyl group is a crucial element in many photoinduced electron transfer (PET) "off-on" signaling systems. nih.gov In the absence of a target metal ion, the lone pair of electrons on the amino nitrogen can quench the fluorescence of an adjacent fluorophore through a PET mechanism, resulting in an "off" state. Upon coordination with a metal ion, this lone pair becomes involved in the metal-ligand bond, which inhibits the PET process and leads to a significant enhancement in fluorescence intensity—a "turn-on" effect. nih.gov

Conversely, coordination with certain paramagnetic metal ions, like Copper(II), can induce fluorescence quenching (a "turn-off" response) through mechanisms involving energy or electron transfer. nih.govrsc.org A study on a phenolic Mannich base derived from 1'-hydroxy-2'-acetonaphthone (B147030) illustrated this dual sensing ability. The probe, containing the essential aminomethyl group ortho to a phenolic hydroxyl, demonstrated a "turn-on" fluorescent response for Aluminum(III) (Al³⁺) and a "turn-off" response for Copper(II) (Cu²⁺). nih.govrsc.org This selectivity enables the specific detection of different metal ions.

The table below outlines research findings on metal-sensing applications that utilize ligands with the aminomethylphenol motif.

| Target Metal Ion | Ligand Type | Sensing Mechanism | Response Type |

| Al³⁺ | Phenolic Mannich Base | Inhibition of Photoinduced Electron Transfer (PET) | Fluorescence "Turn-On" nih.govrsc.org |

| Cu²⁺ | Phenolic Mannich Base | Fluorescence Quenching | Fluorescence "Turn-Off" nih.govrsc.org |

| Zn²⁺, Ni²⁺ | Schiff Base | Metal-to-Ligand Charge Transfer (MLCT) | Redshift in absorption maxima rsc.org |

| Eu³⁺, Dy³⁺ | Phenolic Mannich Base | Weak Fluorescence Quenching | "Turn-Off" in a narrow concentration range rsc.org |

The design of these sensors requires the meticulous selection of the fluorophore unit and the metal-binding site to maximize selectivity and sensitivity. The inherent structure of 2-(Aminomethyl)phenol offers a robust and adaptable platform for the creation of such advanced functional materials.

Advanced Spectroscopic and Analytical Characterization for Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Detail

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise insights into the chemical environment of magnetically active nuclei, primarily protons (¹H) and carbon-13 (¹³C).

Elucidating Proton (¹H) and Carbon (¹³C) Environments

In 2-(Aminomethyl)phenol (B125469) hydrochloride, each chemically distinct proton and carbon atom gives rise to a specific signal in the respective NMR spectrum. The chemical shift (δ), reported in parts per million (ppm), is indicative of the electronic environment surrounding each nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 2-(Aminomethyl)phenol hydrochloride, the spectrum is expected to show distinct signals for the aromatic protons, the methylene (B1212753) (-CH₂-) protons, the amine (-NH₃⁺) protons, and the phenolic hydroxyl (-OH) proton. The protonation of the amino group to form the hydrochloride salt significantly influences the chemical shift of the adjacent methylene protons and the amine protons themselves, typically shifting them to a higher frequency (downfield) compared to the free base. The aromatic region would display a complex splitting pattern due to the coupling between the four non-equivalent protons on the benzene (B151609) ring. docbrown.infolibretexts.org

Predicted NMR Data for this compound

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Phenolic OH | ~9.0 - 10.0 | Broad Singlet | 1H | -OH |

| Aromatic CH | ~6.8 - 7.5 | Multiplet | 4H | Ar-H |

| Methylene CH₂ | ~4.0 | Singlet/Triplet | 2H | -CH₂- |

| Ammonium (B1175870) NH₃⁺ | ~8.0 - 8.5 | Broad Singlet | 3H | -NH₃⁺ |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment |

| Aromatic C-OH | ~155 | C1 |

| Aromatic C-CH₂ | ~120-130 | C2 |

| Aromatic CH | ~115-130 | C3, C4, C5, C6 |

| Methylene CH₂ | ~40-45 | -CH₂- |

| Note: Predicted values are based on data for similar phenolic and amine compounds and are subject to solvent and concentration effects. |

Two-Dimensional NMR Techniques for Structural Confirmation

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed. These techniques correlate signals based on through-bond or through-space interactions. youtube.comepfl.ch

COSY (Correlation Spectroscopy): This homonuclear experiment correlates proton signals that are coupled to each other, typically on adjacent carbon atoms (²J or ³J coupling). sdsu.edu For this compound, COSY would show correlations between the adjacent aromatic protons, helping to delineate the substitution pattern on the benzene ring. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edu It is invaluable for assigning carbon signals by linking them to their known proton assignments. For instance, the proton signal of the methylene group would show a cross-peak with the corresponding methylene carbon signal. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals longer-range couplings between protons and carbons (typically over two or three bonds). sdsu.edu HMBC is crucial for identifying quaternary carbons (carbons with no attached protons) and for piecing together the carbon skeleton of the molecule. For example, correlations would be expected from the methylene protons to the aromatic C1 and C2 carbons, confirming the connectivity of the aminomethyl group to the phenol (B47542) ring. emerypharma.com

Vibrational Spectroscopy: FTIR and Raman Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are particularly useful for identifying functional groups and studying conformational isomers. spectroscopyonline.com

Identification of Key Functional Groups

Each functional group in this compound has characteristic vibrational frequencies.

O-H Stretch: The phenolic hydroxyl group gives rise to a broad and strong absorption band in the FTIR spectrum, typically in the range of 3200-3600 cm⁻¹. libretexts.org

N-H Stretch: The ammonium group (-NH₃⁺) in the hydrochloride salt exhibits characteristic stretching vibrations, often seen as a broad band in the 2800-3200 cm⁻¹ region, which may overlap with C-H stretching bands.

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear as a group of weaker bands above 3000 cm⁻¹, while aliphatic C-H stretching of the methylene group occurs just below 3000 cm⁻¹. researchgate.net

Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon double bonds in the benzene ring result in characteristic peaks in the 1450-1600 cm⁻¹ region.

C-O Stretch: The stretching vibration of the phenolic carbon-oxygen bond is typically observed in the 1200-1300 cm⁻¹ range.

C-N Stretch: The carbon-nitrogen stretching vibration of the aminomethyl group is expected in the 1000-1200 cm⁻¹ region.

Typical Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) (FTIR) | Typical Wavenumber (cm⁻¹) (Raman) | Functional Group |

| O-H Stretch | 3200-3600 (broad, strong) | Weak | Phenolic -OH |

| N-H Stretch | 2800-3200 (broad) | Ammonium -NH₃⁺ | |

| C-H Stretch (Aromatic) | 3000-3100 (multiple, weak) | Strong | Ar-H |

| C-H Stretch (Aliphatic) | 2850-2960 (medium) | Medium | -CH₂- |

| C=C Stretch (Aromatic) | 1450-1600 (multiple, variable) | Strong | Ar C=C |

| C-O Stretch | 1200-1300 (strong) | Medium | Ar-O |

| C-N Stretch | 1000-1200 (medium) | Medium | C-N |

Conformational Studies

Vibrational spectroscopy can be a powerful tool for studying the conformational landscape of flexible molecules like this compound. nih.gov The rotational freedom around the C-C and C-N single bonds of the aminomethyl side chain can lead to different stable conformations (rotamers). These different conformers may exhibit subtle but measurable differences in their vibrational spectra, particularly in the fingerprint region (below 1500 cm⁻¹). By analyzing the spectra, potentially with the aid of computational chemistry to predict the vibrational frequencies of different conformers, it is possible to gain insights into the preferred conformation of the molecule in the solid state or in solution. nih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. miamioh.edu

For this compound (C₇H₉NO·HCl), the molecular weight of the free base is 123.15 g/mol , and the hydrochloride salt is 159.61 g/mol . sigmaaldrich.com In a typical electron ionization (EI) mass spectrum, the molecule is ionized to form a molecular ion (M⁺˙). The molecular ion peak for the free base would be expected at an m/z of 123. Due to the presence of chlorine in the hydrochloride, an isotopic pattern for the molecular ion of the salt might be observed if it remains intact.

The molecular ion is often unstable and undergoes fragmentation into smaller, more stable ions. libretexts.org The fragmentation pattern is a unique fingerprint of the molecule. For 2-(Aminomethyl)phenol, characteristic fragmentation pathways are expected: libretexts.orgdocbrown.info

Loss of H: A peak at M-1 (m/z 122 for the free base) can occur.

Alpha-Cleavage: The bond between the aromatic ring and the aminomethyl group can break, leading to the formation of a stable hydroxytropylium ion or related fragments.

Loss of ·CH₂NH₂: Cleavage of the C-C bond can lead to a fragment corresponding to the phenol cation.

Loss of CO: A common fragmentation for phenols is the loss of a neutral carbon monoxide molecule, which would lead to a peak at m/z 95 from the free base molecular ion. youtube.com

Formation of an iminium ion: Cleavage of the benzylic bond can result in the formation of a [CH₂=NH₂]⁺ ion at m/z 30.

The analysis of these fragment ions allows for the confirmation of the different structural components of this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's structure, including bond lengths, bond angles, and torsional angles. For this compound, a single-crystal X-ray diffraction study would yield a detailed map of the atomic positions, confirming the connectivity of the aminomethyl and hydroxyl groups to the phenyl ring.

The analysis also reveals crucial information about the compound's packing in the crystal lattice. Inter- and intramolecular interactions, particularly hydrogen bonds involving the phenolic hydroxyl group, the ammonium group, and the chloride counter-ion, are elucidated. These interactions are fundamental to the stability and physical properties of the crystalline solid.

While specific crystallographic data for this compound is not widely published, a study on a related cocrystal of salicylic (B10762653) acid and salicylamide (B354443) illustrates the type of data obtained. researchgate.net Such an analysis for this compound would provide the parameters listed in the table below, confirming its solid-state conformation and supramolecular assembly.

Table 1: Representative Crystallographic Data Parameters This table is illustrative and shows the type of data obtained from an X-ray crystallography experiment.

| Parameter | Example Value | Description |

| Crystal System | Orthorhombic | A crystal system defined by three unequal axes at right angles. |

| Space Group | Pna2(1) | Describes the symmetry elements of the unit cell. |

| a (Å) | 15.1 | Unit cell dimension along the a-axis. |

| b (Å) | 5.8 | Unit cell dimension along the b-axis. |

| c (Å) | 12.3 | Unit cell dimension along the c-axis. |

| α, β, γ (°) | 90, 90, 90 | Angles between the unit cell axes. |

| Volume (ų) | 1080 | The volume of the unit cell. |

| Z | 4 | The number of molecules in the unit cell. |

| H-Bond Distances (Å) | 1.8 - 2.5 | Distances between hydrogen bond donors and acceptors, indicating interaction strength. |

Advanced Chromatographic Techniques (e.g., GC-MS, LC-MS) for Purity and Impurity Profiling

To ensure the quality and consistency of a compound for research, its purity must be rigorously assessed. Advanced chromatographic techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are essential for separating, identifying, and quantifying the target compound and any potential impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for analyzing volatile and thermally stable compounds. A sample is vaporized and separated based on its boiling point and interaction with a stationary phase inside a long column. The separated components then enter a mass spectrometer, which provides a mass spectrum that acts as a molecular fingerprint, allowing for definitive identification. nih.govyoutube.com For this compound, derivatization might be necessary to increase its volatility for GC-MS analysis, a common strategy for polar molecules. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is better suited for non-volatile, polar, or thermally sensitive compounds like this compound. Separation occurs in a liquid mobile phase based on the analyte's affinity for the column's stationary phase. The eluent is then introduced into the mass spectrometer for detection and identification. This technique is highly sensitive and specific, making it ideal for detecting trace-level impurities from the synthesis or degradation processes.

These methods allow for the creation of a detailed impurity profile, which is critical for understanding the compound's stability and potential reactivity.

Table 2: Illustrative Impurity Profile by Chromatographic Analysis This table presents hypothetical impurities that could be detected during the synthesis of this compound.

| Potential Impurity | Analytical Method | Rationale for Presence |

| Salicylaldehyde (B1680747) | GC-MS, LC-MS | Unreacted starting material or precursor. |

| 2-Nitrobenzyl alcohol | LC-MS | Intermediate from a synthesis route involving nitro group reduction. |

| Dimeric species | LC-MS | By-product from side reactions during synthesis. |

| Residual Solvents | GC-MS | Trace amounts of solvents used in synthesis or purification (e.g., ethanol (B145695), ethyl acetate). |

Thermal Analysis Techniques

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are particularly vital for characterizing pharmaceutical and chemical compounds. nih.gov

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference. This technique is used to detect thermal transitions, such as melting, crystallization, and glass transitions. A DSC thermogram for a pure, crystalline substance like this compound would show a sharp endothermic peak corresponding to its melting point. The temperature at the peak of this endotherm is the melting temperature, and the area under the peak corresponds to the enthalpy of fusion (ΔH). researchgate.net

This data is crucial for confirming the identity and purity of the compound, as impurities typically broaden the melting peak and lower the melting point. DSC can also be used to study polymorphism, the ability of a compound to exist in multiple crystalline forms, which can have different physical properties. nih.gov

Table 3: Representative DSC Data for a Crystalline Phenolic Compound This table is based on data for related compounds like salicylamide and illustrates the expected DSC results. researchgate.net

| Parameter | Example Value | Description |

| Melting Onset (°C) | 135 °C | The temperature at which melting begins. |

| Melting Peak (°C) | 137 °C | The temperature of maximum heat absorption during melting. |

| Enthalpy of Fusion (ΔH) | 169 J/g | The amount of energy required to melt the sample. |

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) measures the change in a sample's mass as it is heated over time. This technique is fundamental for determining the thermal stability of a compound and its decomposition profile. The TGA curve plots the percentage of initial mass remaining against temperature.

For this compound, a TGA experiment would show a stable mass up to a certain temperature, after which a significant mass loss would occur, indicating the onset of thermal decomposition. The temperature at which this mass loss begins is a key indicator of the compound's thermal stability. The analysis can also reveal the presence of residual water or solvents, which would be observed as an initial mass loss at lower temperatures (typically below 120°C).

Table 4: Representative TGA Data for Thermal Stability Analysis This table illustrates the type of data obtained from a TGA experiment to assess thermal stability.

| Temperature Range | Mass Loss (%) | Interpretation |

| 30°C - 150°C | < 0.5% | Loss of adsorbed moisture or residual solvent. Sample is generally stable. |

| 150°C - 200°C | ~1% | Minor degradation or loss of bound solvent. |

| > 200°C | Significant | Onset of major thermal decomposition of the compound. |

Theoretical and Computational Chemistry of 2 Aminomethyl Phenol Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity